TG6-129
Overview
Description
TG6-129 is a complex organic compound that features a combination of thiadiazole, sulfonamide, and fluorophenyl groups
Mechanism of Action
Target of Action
TG6-129 primarily targets the EP2 receptor , a G protein-coupled receptor that plays diverse roles in various biological processes . The EP2 receptor is associated with prostaglandin signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution .
Mode of Action
This compound acts as an antagonist of the EP2 receptor . It suppresses the elevation of cyclic AMP (cAMP) in cells expressing EP2 induced by PGE2, a prostaglandin . This interaction with its target leads to a series of changes in the cellular environment.
Biochemical Pathways
The interaction of this compound with the EP2 receptor affects the prostaglandin signaling pathway . By antagonizing the EP2 receptor, this compound can reduce the expression of several inflammatory markers, including COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α . These changes can have significant downstream effects, potentially influencing various biological processes such as inflammation and pain perception .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by low cell cytotoxicity and a prolonged plasma half-life .
Result of Action
The action of this compound leads to molecular and cellular effects that can have significant implications for health and disease. For instance, this compound has been shown to reduce the expression of several inflammatory markers . In the context of neuroblastoma, this compound has been found to substantially impair the growth of human neuroblastoma xenografts and the associated angiogenesis in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TG6-129 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, sulfonamide linkage, and the final coupling with the fluorophenyl group. Common reagents used in these reactions include sulfur, ethylamine, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
TG6-129 can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, TG6-129 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of the fluorophenyl group suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
- (E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-bromophenyl)prop-2-enamide
Uniqueness
The uniqueness of TG6-129 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential as a therapeutic agent due to improved binding affinity and metabolic stability.
Properties
IUPAC Name |
(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S3/c1-2-18-24-25-20(31-18)26-32(28,29)16-10-8-15(9-11-16)22-19(30)23-17(27)12-5-13-3-6-14(21)7-4-13/h3-12H,2H2,1H3,(H,25,26)(H2,22,23,27,30)/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSMVOANBVDZNG-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.